(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid
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Overview
Description
(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a hexahydrofurofuran ring system, a nitrophenyl ester group, and a carbonic acid moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hexahydrofurofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions to form the hexahydrofurofuran ring system.
Introduction of the Nitrophenyl Ester Group: The nitrophenyl ester group is introduced through an esterification reaction, where the hexahydrofurofuran intermediate is reacted with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Carbonic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hexahydrofurofuran ring.
Reduction: Amino derivatives of the nitrophenyl ester.
Substitution: Amides or esters derived from the original ester group.
Scientific Research Applications
Chemistry
In chemistry, (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating enzyme mechanisms, protein-ligand interactions, and cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, and it is investigated as a lead compound for drug development.
Industry
In industry, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid involves its interaction with specific molecular targets. The nitrophenyl ester group is known to undergo hydrolysis, releasing the active hexahydrofurofuran moiety, which can interact with enzymes or receptors. The carbonic acid moiety may also play a role in modulating the compound’s activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester: Lacks the carbonic acid moiety, resulting in different reactivity and applications.
(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Aminophenyl Ester Carbonic Acid: Contains an amino group instead of a nitro group, leading to different biological activity and chemical reactivity.
(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Acetic Acid: Contains an acetic acid moiety instead of a carbonic acid moiety, affecting its solubility and stability.
Uniqueness
(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid is unique due to the combination of its hexahydrofurofuran ring system, nitrophenyl ester group, and carbonic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H13NO7 |
---|---|
Molecular Weight |
295.24 g/mol |
IUPAC Name |
[(3aS,4S,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11+,12+/m0/s1 |
InChI Key |
ULTSJNOQNKVDBM-QJPTWQEYSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@@H](CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COC2C1C(CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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